Cas no 2097975-99-8 (4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine)
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- F1907-1182
- 2097975-99-8
- AKOS026706779
- starbld0024341
- 4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine
- 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine
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- Inchi: 1S/C12H14ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h6-9H,1-5H2
- InChI Key: MUYIJKKAKMFZHS-UHFFFAOYSA-N
- SMILES: ClC1C2=CC(C3CCCCC3)=NN2C=CN=1
Computed Properties
- Exact Mass: 235.0876252g/mol
- Monoisotopic Mass: 235.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 30.2Ų
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C251181-100mg |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 100mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C251181-500mg |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 500mg |
$ 410.00 | 2022-04-01 | ||
| TRC | C251181-1g |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 1g |
$ 635.00 | 2022-04-01 | ||
| Life Chemicals | F1907-1182-0.25g |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 95%+ | 0.25g |
$396.0 | 2023-09-07 | |
| Life Chemicals | F1907-1182-0.5g |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 95%+ | 0.5g |
$417.0 | 2023-09-07 | |
| Life Chemicals | F1907-1182-1g |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 95%+ | 1g |
$439.0 | 2023-09-07 | |
| Life Chemicals | F1907-1182-2.5g |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 95%+ | 2.5g |
$878.0 | 2023-09-07 | |
| Life Chemicals | F1907-1182-5g |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 95%+ | 5g |
$1317.0 | 2023-09-07 | |
| Life Chemicals | F1907-1182-10g |
4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine |
2097975-99-8 | 95%+ | 10g |
$1844.0 | 2023-09-07 |
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine
Professional Introduction to 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine (CAS No. 2097975-99-8)
4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine, with the chemical formula C₁₁H₁₄ClN₄, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The presence of both chloro and cyclohexyl substituents in its structure imparts unique chemical properties that make it a valuable scaffold for medicinal chemistry innovation.
The compound's molecular structure is characterized by a fused pyrazole ring system, which is a key feature in many bioactive molecules. The 4-chloro substituent at the fourth position of the pyrazole ring enhances its reactivity and binding affinity to biological targets, while the 2-cyclohexyl group provides steric hindrance and influences the compound's solubility and metabolic stability. These structural features are crucial in determining its pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine as a lead compound for drug discovery. Studies have demonstrated that this molecule can interact with various enzymatic and receptor targets, making it a promising candidate for treating inflammatory diseases, cancer, and neurological disorders. The pyrazolo[1,5-a]pyrazine core is particularly noteworthy, as it has been shown to exhibit inhibitory activity against several key enzymes involved in disease pathways.
In vitro studies have revealed that 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine exhibits notable activity against enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases are integral to numerous cellular processes, including signal transduction and cell cycle regulation. The ability of this compound to modulate kinase activity makes it an attractive candidate for developing targeted therapies. Additionally, its interaction with other biological targets, such as transcription factors and ion channels, has been explored in recent research.
One of the most compelling aspects of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine is its synthetic accessibility. The presence of the cyclohexyl group allows for facile functionalization at multiple positions on the pyrazole ring system. This flexibility enables chemists to modify the compound's structure systematically, optimizing its biological activity while minimizing off-target effects. Recent synthetic methodologies have focused on developing efficient routes to produce this compound in high purity, making it more viable for preclinical and clinical studies.
The pharmaceutical industry has taken notice of the potential of 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine due to its multifaceted biological activities. Several companies have initiated programs to explore its therapeutic applications further. Early-phase clinical trials are underway to evaluate its efficacy and safety profile in humans. These trials aim to identify potential therapeutic areas where this compound could make a significant impact.
The development of novel drug candidates often involves a multidisciplinary approach, integrating insights from chemistry, biology, pharmacology, and clinical research. 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine exemplifies this collaborative effort. Its discovery underscores the importance of exploring heterocyclic compounds as pharmacophores and highlights the need for continued investment in research infrastructure that supports drug discovery initiatives.
The future prospects for 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine are promising. Ongoing research is focused on refining its chemical properties to enhance its bioavailability and therapeutic efficacy. Additionally, efforts are underway to develop derivative compounds that may offer improved selectivity and reduced side effects. As our understanding of disease mechanisms evolves, so too will our ability to leverage compounds like this one to develop innovative treatments.
In conclusion, 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine (CAS No. 2097975-99-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery and development. With continued research and development efforts, this compound has the potential to contribute to the treatment of various diseases and improve patient outcomes worldwide.
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